N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
CAS No.: 899746-22-6
Cat. No.: VC7214928
Molecular Formula: C21H22N4OS
Molecular Weight: 378.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899746-22-6 |
---|---|
Molecular Formula | C21H22N4OS |
Molecular Weight | 378.49 |
IUPAC Name | N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C21H22N4OS/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26) |
Standard InChI Key | WGMCYWDDCAUFFG-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Pyridazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
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4-Methylpiperidine Substituent: Attached to the pyridazine via a nitrogen atom, this aliphatic heterocycle introduces steric bulk and basicity.
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Thiophene-2-Carboxamide-Phenyl Group: A phenyl ring connected to a thiophene carboxamide, providing planar aromaticity and hydrogen-bonding capacity.
The interplay of these motifs creates a conformationally flexible yet sterically constrained molecule, as evidenced by its SMILES notation:
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
.
Physicochemical Profile
Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 378.49 g/mol |
IUPAC Name | N-[4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)phenyl]thiophene-2-carboxamide |
CAS Number | 899746-22-6 |
Solubility | Not publicly available |
The compound’s logP (estimated via fragment-based methods) suggests moderate lipophilicity, aligning with its potential for membrane permeability.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds through three modular steps:
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Pyridazine Core Formation: Cyclocondensation of a 1,4-diketone with hydrazine yields the pyridazine ring.
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Piperidine Substitution: Nucleophilic aromatic substitution introduces 4-methylpiperidine at the pyridazine’s 6-position.
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Carboxamide Coupling: Amide bond formation between the pyridazine-phenyl intermediate and thiophene-2-carboxylic acid completes the structure.
Key Reaction Conditions
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Step 1: Hydrazine hydrate in ethanol under reflux (80°C, 12 hrs).
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Step 2: 4-Methylpiperidine with KCO in DMF (100°C, 24 hrs).
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Step 3: HATU-mediated coupling in dichloromethane at room temperature.
Yield optimization remains unreported, but analogous syntheses achieve 60–75% efficiency after purification .
Hypothetical Applications and Biological Relevance
Kinase Inhibition
Patent literature describes piperidine-pyridazine carboxamides as inhibitors of kinases involved in oncology and inflammation . The 4-methylpiperidine group may occupy hydrophobic kinase pockets, as seen in compounds targeting BRAF or JAK2 .
Material Science Applications
The conjugated π-system (thiophene-pyridazine) suggests utility in organic electronics. Thiophene derivatives are widely used in photovoltaic cells, though this application remains speculative for the compound.
Future Research Directions
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